
4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one is a chemical compound that has been synthesized for research purposes. It has been found to have potential applications in the field of medicinal chemistry due to its ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one is not yet fully understood. However, it is believed to interact with biological systems by binding to specific receptors or enzymes. This binding may lead to changes in cellular signaling pathways, which can ultimately result in the observed biological effects.
Biochemical and Physiological Effects:
The compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and may have potential as an anti-cancer agent. Additionally, it has been found to have activity against certain types of bacteria, and may have potential as an antibiotic. The compound has also been found to have activity against certain types of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have activity against a variety of biological targets, which makes it a versatile compound for research purposes. However, one limitation of using this compound is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are a number of future directions that could be pursued in the study of 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one. One direction could be to further investigate its potential as an anti-cancer agent. This could involve testing the compound against a wider range of cancer cell lines, or investigating its effects in animal models. Another direction could be to investigate its potential as an antibiotic. This could involve testing the compound against a wider range of bacteria, or investigating its effects in animal models. Finally, the mechanism of action of the compound could be further investigated, which could provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one involves the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride to form 5-methylfuran-2-yl chloride. This is then reacted with piperazine to form 1-(5-methylfuran-2-yl)piperazine. Finally, the compound is chlorinated with chloroacetyl chloride to form 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one.
Wissenschaftliche Forschungsanwendungen
The compound has been found to have potential applications in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells, and may have potential as an anti-cancer agent. Additionally, it has been found to have activity against certain types of bacteria, and may have potential as an antibiotic.
Eigenschaften
IUPAC Name |
4-(2-chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-2-3-11(17-8)14-5-4-13(7-10(14)16)9(15)6-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPUWHDXPGRGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)N2CCN(CC2=O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide](/img/structure/B2677156.png)
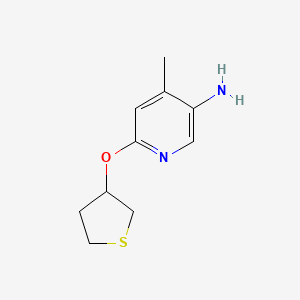
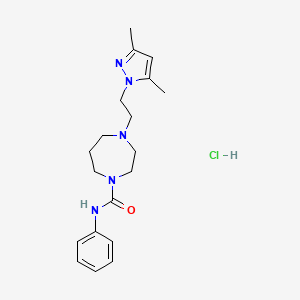
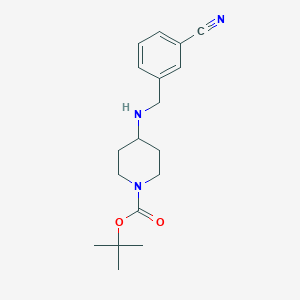
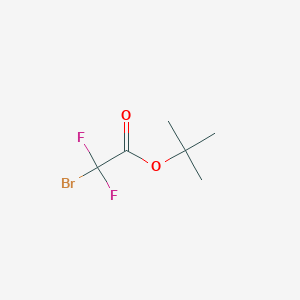
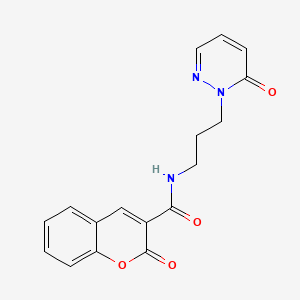
![2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2677166.png)
![Benzo[d]thiazol-2-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2677167.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2677169.png)
![methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2677171.png)
![Methyl (1-{[(2-methylpropyl)carbamoyl]amino}cyclohexyl)acetate](/img/structure/B2677174.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2677175.png)
![ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate](/img/structure/B2677177.png)
![1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2677178.png)